Cas no 88155-56-0 ((2R,4S)-Rel-2,4-Diaminopentanedioicaciddihydrochloride)

(2R,4S)-Rel-2,4-Diaminopentanedioic acid dihydrochloride is a chiral diaminodicarboxylic acid derivative, primarily utilized in peptide synthesis and pharmaceutical research. Its stereospecific configuration (2R,4S) ensures precise control over molecular interactions, making it valuable for designing bioactive compounds. The dihydrochloride salt form enhances solubility in aqueous and polar solvents, facilitating handling in synthetic applications. This compound serves as a versatile intermediate for constructing constrained peptide backbones or modifying pharmacophores, particularly in drug discovery targeting enzyme inhibition or receptor modulation. Its high purity and defined stereochemistry support reproducible results in complex organic transformations. Suitable for controlled environments, it requires proper storage under anhydrous conditions to maintain stability.
(2R,4S)-Rel-2,4-Diaminopentanedioicaciddihydrochloride structure
88155-56-0 structure
Product Name:(2R,4S)-Rel-2,4-Diaminopentanedioicaciddihydrochloride
CAS No:88155-56-0
MF:C5H12Cl2N2O4
MW:235.065779685974
CID:720442
PubChem ID:71463760
Update Time:2025-06-27

(2R,4S)-Rel-2,4-Diaminopentanedioicaciddihydrochloride Chemical and Physical Properties

Names and Identifiers

    • (2R,4S)-rel-2,4-Diaminopentanedioic acid dihydrochloride
    • (2S,4R)-2,4-diaminopentanedioic acid,dihydrochloride
    • (2S,4R)-DiaMinoglutaric acid 2HCl
    • D-Glutamic acid,4-amino-, dihydrochloride, (4S)-rel- (9CI)
    • DTXSID60855674
    • S-88155-56-0
    • (2R,4S)-2,4-DIAMINOPENTANEDIOIC ACID DIHYDROCHLORIDE
    • (2R,4S)-Rel-2,4-Diaminopentanedioicaciddihydrochloride
    • (4R)-4-Amino-L-glutamic acid--hydrogen chloride (1/2)
    • 88155-56-0
    • (2R,4S)-2,4-diaminopentanedioic acid;dihydrochloride
    • MDL: MFCD09836093
    • Inchi: 1S/C5H10N2O4.2ClH/c6-2(4(8)9)1-3(7)5(10)11;;/h2-3H,1,6-7H2,(H,8,9)(H,10,11);2*1H/t2-,3+;;
    • InChI Key: KDLOTWYWLLNSCT-VNVXCASUSA-N
    • SMILES: Cl.Cl.OC([C@H](C[C@H](C(=O)O)N)N)=O

Computed Properties

  • Exact Mass: 234.01700
  • Monoisotopic Mass: 234.0174123g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 152
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 127Ų

Experimental Properties

  • PSA: 126.64000
  • LogP: 1.20490

(2R,4S)-Rel-2,4-Diaminopentanedioicaciddihydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM186040-5g
(2R,4S)-Rel-2,4-Diaminopentanedioicaciddihydrochloride
88155-56-0 95%
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$626 2021-06-09
TRC
R076760-50mg
(2R,4S)-Rel-2,4-Diaminopentanedioicaciddihydrochloride
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$ 150.00 2022-06-03
TRC
R076760-100mg
(2R,4S)-Rel-2,4-Diaminopentanedioicaciddihydrochloride
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$ 250.00 2022-06-03
Chemenu
CM186040-5g
(2R,4S)-Rel-2,4-Diaminopentanedioicaciddihydrochloride
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Additional information on (2R,4S)-Rel-2,4-Diaminopentanedioicaciddihydrochloride

Comprehensive Overview of (2R,4S)-Rel-2,4-Diaminopentanedioic Acid Dihydrochloride (CAS No. 88155-56-0)

(2R,4S)-Rel-2,4-Diaminopentanedioic Acid Dihydrochloride (CAS No. 88155-56-0) is a specialized chiral compound widely utilized in pharmaceutical research, biochemical studies, and peptide synthesis. This optically active derivative of glutamic acid features two amino groups at the 2R and 4S positions, making it a valuable building block for designing peptide-based therapeutics and enzyme inhibitors. Its dihydrochloride salt form enhances solubility, facilitating applications in aqueous-based reactions.

Recent trends in drug discovery highlight the growing demand for chiral intermediates like (2R,4S)-Rel-2,4-Diaminopentanedioic Acid Dihydrochloride, particularly for targeting G-protein-coupled receptors (GPCRs) and neurotransmitter modulation. Researchers frequently search for "chiral amino acid derivatives for drug development" or "CAS 88155-56-0 solubility data," reflecting its relevance in precision medicine and structure-activity relationship (SAR) studies.

The compound’s unique stereochemistry enables its use in asymmetric synthesis and catalysis. Its diaminopentanedioic acid backbone mimics natural metabolites, allowing investigations into metabolic pathway engineering—a hot topic in biotechnology and synthetic biology. Analytical techniques such as HPLC chiral separation and NMR spectroscopy are commonly employed to verify its enantiomeric purity, addressing frequent queries like "how to characterize CAS 88155-56-0 purity."

In the context of green chemistry, (2R,4S)-Rel-2,4-Diaminopentanedioic Acid Dihydrochloride aligns with the push for sustainable synthetic routes. Its potential in biodegradable polymer design and non-toxic chelating agents has garnered attention, coinciding with searches for "eco-friendly amino acid applications." The dihydrochloride form also simplifies storage and handling, a practical advantage noted in industrial forums.

From a regulatory perspective, the compound is classified as non-hazardous under standard handling conditions, though proper laboratory safety protocols should always be followed. Its stability data (often searched as "CAS 88155-56-0 shelf life") supports long-term storage at controlled temperatures, making it a reliable reagent for iterative research processes.

Future applications may expand into nutraceuticals and cosmeceuticals, given the rising interest in amino acid-based skincare and gut-brain axis supplements. As the scientific community continues to explore multi-functional chiral scaffolds, (2R,4S)-Rel-2,4-Diaminopentanedioic Acid Dihydrochloride remains a compound of enduring significance.

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